molecular formula C9H12N4S B1483975 1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 2098048-01-0

1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1483975
CAS No.: 2098048-01-0
M. Wt: 208.29 g/mol
InChI Key: AWLWNIWJJDXQFY-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H12N4S and its molecular weight is 208.29 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine, also known by its CAS number 2091617-39-7, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole core substituted with an aminoethyl side chain and a thiophene ring, which are structural motifs commonly associated with various pharmacological effects.

The molecular formula of this compound is C9H11N3OSC_9H_{11}N_3OS, with a molecular weight of approximately 209.27 g/mol. The presence of both the pyrazole and thiophene moieties contributes to its diverse biological interactions.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological applications, including:

  • Antitumor Activity : Pyrazole derivatives have been reported to exhibit significant inhibitory effects against various cancer cell lines, including those associated with BRAF(V600E) mutations and other oncogenic pathways . The structural similarity of this compound to known antitumor agents suggests it may have similar properties.
  • Anti-inflammatory and Antibacterial Effects : Compounds with pyrazole structures often show anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators. This compound's amino group may enhance its ability to interact with biological targets involved in inflammation .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with various enzymes or receptors, modulating their activity through binding interactions. Potential pathways include:

  • Signal Transduction : The compound may influence pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : It may act as an inhibitor for specific kinases or other enzymes involved in cancer progression or inflammatory responses.

Research Findings and Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their pharmacological potential:

StudyFindings
A series of pyrazole derivatives demonstrated significant antitumor activity against BRAF(V600E) and EGFR, highlighting the importance of structural modifications in enhancing efficacy.
Molecular docking studies indicated that pyrazole compounds interact effectively with target proteins involved in cancer signaling pathways.
Pyrazole derivatives were shown to possess antibacterial properties, with some compounds inducing cell lysis in bacterial strains through membrane disruption.

Comparative Analysis

When comparing this compound to other similar compounds, it stands out due to its unique thiophene substitution. Other derivatives like 1-(2-aminoethyl)-3-(phenyl)-1H-pyrazol-5-amines lack the distinct electronic properties imparted by the thiophene ring, which may enhance biological activity.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • Molecular Weight : 208.28 g/mol
  • CAS Number : 2091617-39-7
  • IUPAC Name : 1-(2-aminoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

The structure includes a pyrazole ring substituted with an aminoethyl group and a thiophene moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. A study highlighted the synthesis of pyrazolo-thiazole conjugates, revealing that certain derivatives showed significant inhibitory effects on cancer cell lines such as PC-3 and NCI-H460 with IC50 values comparable to established chemotherapeutics like etoposide .

Anti-inflammatory Properties

Some studies suggest that pyrazole derivatives may also possess anti-inflammatory effects. The presence of the thiophene ring is believed to enhance these properties, making the compound a candidate for further investigation in inflammatory disease models .

Neuroprotective Effects

Emerging research points towards neuroprotective applications of pyrazole derivatives. The modulation of neurotransmitter systems and reduction of oxidative stress markers have been observed in preliminary studies, indicating potential benefits in neurodegenerative diseases .

Synthetic Routes

The synthesis of this compound can be achieved through various methodologies, including multicomponent reactions that yield high purity products with significant yields. These synthetic strategies are crucial for producing derivatives that may enhance biological activity or reduce toxicity .

Related Compounds

Numerous derivatives have been synthesized to explore structure-activity relationships (SAR). For instance, modifications on the thiophene ring or variations in the aminoethyl substituent have been shown to affect biological activity significantly. This research avenue is vital for drug development as it allows for optimization of therapeutic profiles .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified significant IC50 values against PC-3 (17.50 µM) and NCI-H460 (15.42 µM).
Anti-inflammatory EffectsSuggested potential benefits in reducing inflammation markers in vitro.
Neuroprotective EffectsIndicated modulation of oxidative stress pathways in neuronal cell models.

Properties

IUPAC Name

2-(2-aminoethyl)-5-thiophen-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c10-3-4-13-9(11)6-7(12-13)8-2-1-5-14-8/h1-2,5-6H,3-4,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLWNIWJJDXQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.